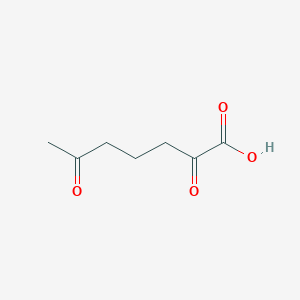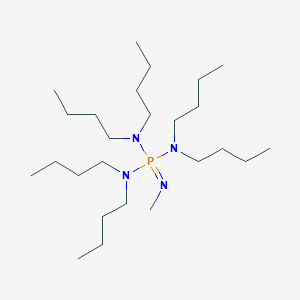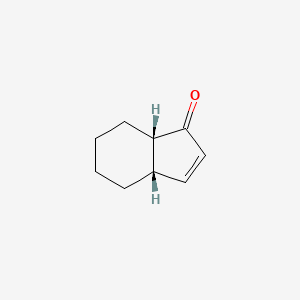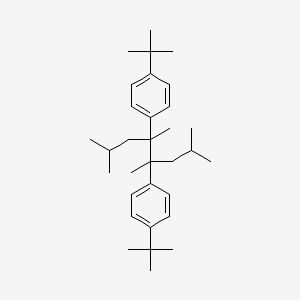![molecular formula C15H16OTe B14428170 [(2-Methoxy-2-phenylethyl)tellanyl]benzene CAS No. 82486-29-1](/img/structure/B14428170.png)
[(2-Methoxy-2-phenylethyl)tellanyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2-Methoxy-2-phenylethyl)tellanyl]benzene is an organotellurium compound characterized by the presence of a tellurium atom bonded to a benzene ring and a 2-methoxy-2-phenylethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Methoxy-2-phenylethyl)tellanyl]benzene typically involves the reaction of tellurium reagents with appropriate organic substrates. One common method is the reaction of diphenyl ditelluride with 2-methoxy-2-phenylethyl bromide in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation of the tellurium compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
[(2-Methoxy-2-phenylethyl)tellanyl]benzene undergoes various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Reduction of the tellurium atom can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tellurium atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, thiols, and amines.
Major Products Formed
Oxidation: Formation of tellurium oxides or tellurium-containing heterocycles.
Reduction: Formation of tellurium hydrides or tellurium-free organic compounds.
Substitution: Formation of substituted benzene derivatives with various functional groups.
Applications De Recherche Scientifique
[(2-Methoxy-2-phenylethyl)tellanyl]benzene has several scientific research applications:
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials and catalysts for various industrial processes.
Mécanisme D'action
The mechanism of action of [(2-Methoxy-2-phenylethyl)tellanyl]benzene involves its interaction with molecular targets and pathways in biological systems. The tellurium atom can form covalent bonds with biomolecules, leading to the modulation of their activity. Additionally, the compound can generate reactive oxygen species (ROS) through redox reactions, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenyl ditelluride: A related organotellurium compound with two phenyl groups bonded to a tellurium atom.
(2-Methoxy-2-phenylethyl)selenyl]benzene: A selenium analog of [(2-Methoxy-2-phenylethyl)tellanyl]benzene with similar chemical properties.
Phenyl telluride: A simpler organotellurium compound with a single phenyl group bonded to a tellurium atom.
Uniqueness
This compound is unique due to the presence of both a methoxy and a phenylethyl group, which can influence its reactivity and biological activity. The combination of these functional groups with the tellurium atom provides a distinct chemical profile compared to other organotellurium compounds.
Propriétés
Numéro CAS |
82486-29-1 |
|---|---|
Formule moléculaire |
C15H16OTe |
Poids moléculaire |
339.9 g/mol |
Nom IUPAC |
(2-methoxy-2-phenylethyl)tellanylbenzene |
InChI |
InChI=1S/C15H16OTe/c1-16-15(13-8-4-2-5-9-13)12-17-14-10-6-3-7-11-14/h2-11,15H,12H2,1H3 |
Clé InChI |
HCNBOROMAHZHDP-UHFFFAOYSA-N |
SMILES canonique |
COC(C[Te]C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Acetamido-N-{2-[(4-amino-3-oxobutyl)amino]ethyl}benzamide](/img/structure/B14428100.png)

![4-[(4-tert-Butylphenyl)methyl]-2-chloro-6-methylphenol](/img/structure/B14428108.png)





![1-[Ethyl(pyridazin-3-yl)amino]propan-2-ol](/img/structure/B14428135.png)



